molecular formula C13H28O2 B8361250 1-Methoxy-2-dodecanol CAS No. 67217-00-9

1-Methoxy-2-dodecanol

Cat. No. B8361250
CAS RN: 67217-00-9
M. Wt: 216.36 g/mol
InChI Key: IQPXTMISFDVLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-dodecanol is a useful research compound. Its molecular formula is C13H28O2 and its molecular weight is 216.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67217-00-9

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

1-methoxydodecan-2-ol

InChI

InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-13(14)12-15-2/h13-14H,3-12H2,1-2H3

InChI Key

IQPXTMISFDVLEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(COC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The same reactor that was used in Production Example 5 was charged with 64 g (2 mol) of methanol and 2 g of boron trifluoride diethyl ether complex and then the mixture was raised to 60° C. Then, 184.3 g (1 mol) of 1,2-epoxydodecane was added dropwise to the mixture over one hour and the resulting mixture was kept as it was for 3 hours. The reaction was terminated just after confirming that 1,2-epoxydodecane left unreacted was less than 1% by gas chromatography and then the reaction mixture was cooled. Thereafter, methanol was removed in the same manner as in Production Example 5 to obtain 2-hydroxydodecyl methyl ether.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
184.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,2-Epoxydodecane is reacted with sodium in methanol as in Example 1 to yield 1-methoxy-2-dodecanol as a colourless oil, bp 97° C./0.07 mbar, yield 88%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.